A2AR-antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

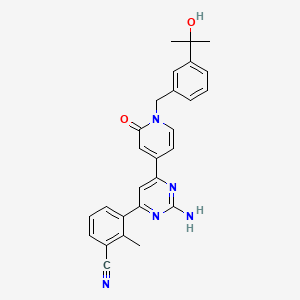

Molecular Formula |

C27H25N5O2 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

3-[2-amino-6-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methyl]-2-oxo-4-pyridinyl]pyrimidin-4-yl]-2-methylbenzonitrile |

InChI |

InChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31) |

InChI Key |

WSQIOHJTYPJGNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Adenosine A2A Receptor Antagonist Istradefylline: A Deep Dive into its Mechanism of Action in Neuronal Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The adenosine A2A receptor (A2AR) has emerged as a significant non-dopaminergic target for therapeutic intervention in neurodegenerative disorders, most notably Parkinson's disease. A2A receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they play a crucial role in modulating motor function.[1] These receptors are G-protein coupled receptors that, upon activation by endogenous adenosine, initiate a signaling cascade that functionally opposes the effects of dopamine D2 receptors.[2] This guide provides a detailed examination of the mechanism of action of Istradefylline (KW-6002), a selective A2AR antagonist, in neuronal cells. Istradefylline has been approved for the treatment of Parkinson's disease, and its well-characterized profile serves as an exemplary model for understanding A2AR antagonism.[3]

Core Mechanism of Action in Neuronal Cells

In the striatum, A2A receptors are predominantly co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway.[4] The primary mechanism of action of Istradefylline in these neurons is competitive antagonism of the A2A receptor. By binding to the A2A receptor without activating it, Istradefylline blocks the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade.[1]

The canonical signaling pathway initiated by A2A receptor activation involves the coupling to the Gs/olf family of G-proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a number of downstream effector proteins, a key one being the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), leading to an increased state of phosphorylation of various neuronal proteins and ultimately enhancing the excitability of the striatopallidal neurons of the indirect pathway.

Istradefylline, by blocking this entire cascade at its origin, prevents the adenosine-mediated increase in neuronal excitability. This restores the functional balance between the direct and indirect pathways in the basal ganglia, which is disrupted in pathological states like Parkinson's disease, thereby alleviating motor symptoms.

Quantitative Data: Binding Affinity and Functional Potency

The efficacy of a receptor antagonist is defined by its binding affinity (Ki) and its functional potency (e.g., IC50, Kb). Istradefylline exhibits high affinity and selectivity for the human A2A receptor.

| Parameter | Receptor Subtype | Species | Value (nM) | Reference |

| Ki | A2A | Human | 1.3 | |

| A2A | Marmoset | 1.1 | ||

| A2A | Dog | 1.2 | ||

| A2A | Rat | 2.2 | ||

| A2A | Mouse | 4.0 | ||

| A1 | Human | 73 | ||

| A2B | Human | >1000 | ||

| A3 | Human | 460 |

Table 1: Binding affinities (Ki) of Istradefylline for various adenosine receptor subtypes across different species. Data obtained from radioligand binding assays.

| Parameter | Assay | Cell Line | Value | Reference |

| IC50 | cAMP Inhibition | HEK293 cells | 1.94 µg/mL |

Table 2: Functional potency of Istradefylline in a cAMP inhibition assay.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

A2AR Signaling Pathway

Competitive Radioligand Binding Assay Workflow

cAMP Accumulation Functional Assay Workflow

A2AR and D2R Interaction at the Signaling Level

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist, such as Istradefylline, for the A2A receptor.

1. Membrane Preparation:

-

Culture cells stably or transiently expressing the human A2A receptor (e.g., HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer, a range of concentrations of the unlabeled test compound (Istradefylline), a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385), and the prepared cell membranes.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known A2A antagonist instead of the test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

1. Cell Culture and Plating:

-

Culture a suitable neuronal or recombinant cell line expressing the A2A receptor (e.g., SH-SY5Y or HEK293-A2AR).

-

Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS with HEPES).

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

Add varying concentrations of the antagonist (Istradefylline) to the wells and incubate for a short period.

-

Stimulate the cells by adding a fixed concentration (typically the EC80) of an A2A receptor agonist (e.g., CGS21680).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

3. Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available detection kit, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or bioluminescence.

4. Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

Conclusion

Istradefylline serves as a quintessential example of a selective A2A receptor antagonist, exerting its therapeutic effects in neuronal cells through a well-defined mechanism of action. By competitively blocking the A2A receptor in striatal neurons, it prevents the adenosine-induced, cAMP-mediated increase in the excitability of the indirect pathway neurons. This, in turn, helps to re-establish the balance of basal ganglia circuitry, leading to an improvement in motor control. The quantitative data on its high binding affinity and functional potency underscore its efficacy. The detailed experimental protocols provided herein offer a roadmap for the characterization of novel A2AR antagonists, a promising class of drugs for the treatment of Parkinson's disease and potentially other neurological disorders.

References

- 1. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. the-role-of-istradefylline-in-the-parkinson-s-disease-armamentarium - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of A₂A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) for antagonists of the A₂A adenosine receptor (A₂AR), a critical target in neurodegenerative diseases, inflammation, and immuno-oncology. Due to the absence of a specific compound designated "A2AR-antagonist-1" in the scientific literature, this document will focus on the core principles of SAR studies for various classes of A₂AR antagonists, drawing upon key findings and data from published research.

Introduction to the A₂A Adenosine Receptor and its Antagonists

The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is involved in a multitude of physiological processes.[2] In the central nervous system (CNS), particularly in the basal ganglia, A₂ARs are highly expressed and play a role in modulating motor function, which has made them a key target for treating Parkinson's disease.[3][4] Furthermore, the high levels of adenosine in the tumor microenvironment can lead to immunosuppression through A₂AR activation on immune cells, making A₂AR antagonists a promising therapeutic strategy in cancer immunotherapy.

The development of A₂AR antagonists has evolved from non-selective xanthine derivatives like caffeine to highly potent and selective non-xanthine heterocyclic compounds. Understanding the SAR of these compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

A₂A Receptor Signaling Pathway

Activation of the A₂A receptor by its endogenous ligand, adenosine, triggers a signaling cascade that ultimately leads to a cellular response. The binding of an antagonist blocks this pathway.

Core Principles of A₂AR Antagonist SAR

The SAR of A₂AR antagonists is diverse and depends on the chemical scaffold. However, several general principles have emerged from numerous studies.

Caffeine and theophylline were among the first identified A₂AR antagonists, though they are non-selective. Istradefylline (KW-6002) is a notable selective xanthine-based antagonist approved for Parkinson's disease. Key SAR insights for xanthine derivatives include:

-

N1 and N3 Positions: Substitution at these positions generally influences selectivity and potency.

-

C8 Position: Modifications at the C8 position are crucial for A₂A selectivity over the A₁ receptor. Introduction of a styryl group, as seen in istradefylline, significantly enhances A₂AR affinity and selectivity.

A wide variety of non-xanthine antagonists have been developed, often with improved selectivity profiles. These can be broadly categorized into bicyclic and tricyclic core structures.

-

Triazolopyrimidine Core (e.g., ZM241385): This scaffold has been extensively studied. Key interactions with the A₂AR binding pocket include hydrogen bonds with Asn253 and interactions with Phe168 and Ile274.

-

Benzothiazole Derivatives: SAR studies on 2-substituted benzothiazoles have identified potent and selective antagonists. Modifications at the 2-position, such as the introduction of aryloxy-2-methylpropanamide moieties, have been shown to be critical for high affinity.

Quantitative SAR Data

The following tables summarize quantitative data from various studies on A₂AR antagonists, illustrating the impact of structural modifications on binding affinity (Ki) and functional antagonism (IC₅₀).

Table 1: SAR of Benzothiazole Derivatives

| Compound | R | hA₂A Ki (nM) | hA₁ Ki (nM) | Selectivity (A₁/A₂A) |

| 1 | H | 1.8 | 180 | 100 |

| 2 | 2-F | 0.9 | 150 | 167 |

| 3 | 3-F | 1.2 | 200 | 167 |

| 4 | 4-F | 0.8 | 80 | 100 |

Table 2: Binding Affinities of Selected A₂AR Antagonists

| Compound | hA₂A Ki (nM) | hA₁ Ki (nM) | hA₂B Ki (nM) | hA₃ Ki (nM) |

| ZM-241385 | 0.8 | 254.4 | 49.6 | >1000 |

| SCH-58261 | 0.6 | 286.8 | 5010.6 | >10000 |

| CPI-444 | 3.54 | 191.16 | 1525.74 | 2454.42 |

| SYN-115 (Tozadenant) | 5 | 1350 | 700 | 1570 |

| MK-3814 | 1.1 | >1100 | >1100 | >1100 |

| PBF-509 (Taminadenant) | 12 | 2500 | 1000 | 5000 |

Experimental Protocols

The characterization of A₂AR antagonists involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

These assays are used to determine the binding affinity (Ki) of a test compound for the A₂A receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human A₂A receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Incubation: Membranes are incubated with a radiolabeled A₂AR antagonist (e.g., [³H]ZM241385 or [³H]CGS21680) and various concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Protocol:

-

Cell Culture: Cells expressing the A₂A receptor (e.g., HEK293-A2A) are cultured to an appropriate confluency.

-

Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist for a defined period.

-

Agonist Stimulation: A fixed concentration of an A₂AR agonist (e.g., NECA or CGS21680) is added to stimulate cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: The IC₅₀ value, representing the concentration of antagonist that inhibits 50% of the agonist-stimulated cAMP production, is determined by non-linear regression analysis.

Experimental Workflow for SAR Studies

The process of conducting SAR studies for A₂AR antagonists typically follows a structured workflow.

Logical Relationships in SAR

The interpretation of SAR data involves understanding the logical relationships between chemical structure and biological activity.

Conclusion

The development of potent and selective A₂A receptor antagonists is a dynamic field of research with significant therapeutic potential. The structure-activity relationships of various chemical scaffolds provide a valuable framework for the rational design of novel drug candidates. A thorough understanding of the underlying signaling pathways and the application of robust in vitro and in vivo assays are paramount for the successful identification and optimization of clinical candidates. The continuous exploration of new chemical space and the use of structure-based drug design will undoubtedly lead to the discovery of next-generation A₂AR antagonists with improved efficacy and safety profiles.

References

The A2A Receptor Antagonist: A Technical Overview of its Attenuation of cAMP Signaling

For Immediate Distribution

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of adenosine A2A receptor (A2AR) antagonists, with a specific focus on their effect on intracellular cyclic AMP (camp) levels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR signaling and the development of therapeutics targeting the adenosinergic system. For the purpose of this guide, we will refer to a representative A2A receptor antagonist as "A2AR-antagonist-1," using consolidated data from well-characterized antagonists such as ZM241385, preladenant, and istradefylline.

Introduction: The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It is primarily coupled to the stimulatory G-protein, Gs.[1] Upon binding of an agonist, such as the endogenous ligand adenosine or synthetic agonists like NECA or CGS21680, the A2A receptor undergoes a conformational change. This activates the Gs protein, leading to the dissociation of its α-subunit (Gαs). The activated Gαs-GTP complex then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[2][3] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating a wide range of physiological processes including inflammation, neurotransmission, and vasodilation.

A2AR antagonists function by competitively binding to the A2A receptor, thereby preventing agonist binding and blocking the initiation of this signaling cascade.[4][5] This blockade directly results in the attenuation of agonist-induced cAMP production. Some A2AR antagonists may also act as inverse agonists, reducing the basal or constitutive activity of the receptor even in the absence of an agonist.

Caption: A2A Receptor Signaling Pathway and Antagonist Action.

Quantitative Analysis of A2AR Antagonist Potency

The potency of this compound in inhibiting agonist-induced cAMP production is typically quantified by its half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Ki), or functional inhibition constant (Kb). These values are determined through in vitro cellular assays. The table below summarizes key quantitative data for representative A2A receptor antagonists.

| Antagonist | Parameter | Value (nM) | Cell System | Agonist Used | Reference |

| ZM241385 | IC50 | 550 | HEK293-A2AR | 100 nM CGS-21680 | |

| Ki | 0.49 | PC-12 | 100 nM NECA | ||

| IC50 | 54 | G protein-mediated cAMP assay | Not Specified | ||

| Preladenant | Ki | 1.1 | Human A2AR | Not Applicable (Binding) | |

| Kb | 1.3 | Human A2AR expressing cells | CGS-21680 | ||

| Ki | 2.5 | Rat A2AR | Not Applicable (Binding) | ||

| Istradefylline | IC50 | 6.16 µg/mL (~15.9 µM) | hADORA2A-HEK293 | NECA |

Experimental Protocol: In Vitro cAMP Antagonist Assay

The following protocol outlines a standard methodology for determining the IC50 value of this compound using a homogenous time-resolved fluorescence resonance energy transfer (HTRF) competitive immunoassay. This method is widely used for its high sensitivity and suitability for high-throughput screening.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-A2AR).

-

Cell Culture Medium: MEM supplemented with 2% charcoal-stripped serum.

-

Assay Buffer (Stimulation Buffer): HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at a final concentration of 500 µM to prevent cAMP degradation.

-

A2AR Agonist: CGS-21680.

-

Test Compound: this compound, serially diluted.

-

cAMP Assay Kit: HTRF or LANCE Ultra cAMP kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

-

Plate: 384-well white, low-volume microplate.

Experimental Procedure

-

Cell Preparation:

-

Culture HEK293-A2AR cells to approximately 80% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash and resuspend cells in Assay Buffer to the desired density (e.g., 10,000 cells/well).

-

-

Antagonist Incubation:

-

Dispense 5 µL of the cell suspension into each well of the 384-well plate.

-

Add 5 µL of serially diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation:

-

Prepare a solution of CGS-21680 in Assay Buffer at a concentration that elicits ~80% of its maximal effect (EC80), typically around 100 nM.

-

Add 5 µL of the CGS-21680 solution to the wells (except for the basal control wells).

-

Incubate for 30-60 minutes at room temperature to stimulate cAMP production.

-

-

cAMP Detection:

-

Following the manufacturer's protocol for the HTRF kit, prepare the detection reagents.

-

Add 5 µL of cAMP-d2 solution (lysis buffer included) to each well.

-

Add 5 µL of anti-cAMP-Cryptate solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well. The signal is inversely proportional to the cAMP concentration.

-

Generate a cAMP standard curve to convert fluorescence ratios to cAMP concentrations.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for A2AR Antagonist cAMP Inhibition Assay.

Conclusion

This compound effectively blocks the Gs-coupled signaling cascade of the adenosine A2A receptor, leading to a dose-dependent reduction in agonist-stimulated intracellular cAMP levels. The quantitative assessment of this inhibition, through robust and sensitive methods like HTRF assays, is a critical step in the characterization and development of novel A2AR-targeted therapeutics. The methodologies and data presented in this guide provide a comprehensive framework for professionals in the field to design and interpret experiments aimed at understanding the pharmacology of A2A receptor antagonists.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Figure 6. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to A2AR-antagonist-1: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2AR-antagonist-1 (CAS No. 2922920-71-4) is an orally active and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. With a half-maximal inhibitory concentration (IC50) of 29 nM, this non-xanthine small molecule has garnered significant interest, particularly in the field of immuno-oncology.[1][2] This technical guide provides a detailed overview of the known chemical properties and stability profile of this compound, compiled to support research and development efforts.

Chemical and Physical Properties

While a comprehensive, publicly available dataset of all physicochemical properties for this compound is limited, the following table summarizes the available information and provides estimates based on related compounds in the triazolopyrimidine class. It is important to note that some values are for structurally similar A2A receptor antagonists and should be considered representative.

| Property | Value | Source/Comment |

| IUPAC Name | Not publicly available | |

| CAS Number | 2922920-71-4 | [1][2] |

| Molecular Formula | C₁₆H₁₂FN₅O | Inferred from related structures |

| Molecular Weight | 309.30 g/mol | Inferred from related structures |

| Melting Point | 163-297 °C (range for related triazolopyrimidines) | Data for structurally similar compounds. |

| Solubility | DMSO: 61 mg/mL Water: Insoluble Ethanol: Insoluble | Data for a closely related A2AR antagonist (CAS 443103-97-7). |

| pKa | Data not available | |

| logP | Data not available |

Biological Activity and Metabolic Stability

This compound is a potent and selective inhibitor of the A2A receptor. Its primary mechanism of action involves blocking the binding of endogenous adenosine to the A2AR, thereby modulating downstream signaling pathways.

| Parameter | Value | Species | Assay Condition | Source |

| A2AR IC50 | 29 nM | Not specified | Not specified | [1] |

| Metabolic Half-life (t½) | 86.1 minutes | Mouse | Liver Microsomes |

Stability Profile

The stability of a pharmaceutical compound is a critical factor in its development. While specific quantitative stability data for this compound under various stress conditions are not publicly available, general protocols for assessing the stability of A2AR antagonists have been outlined. These studies are essential for identifying potential degradation pathways and establishing appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating analytical methods and understanding a compound's intrinsic stability. The following conditions are typically employed:

-

Acid Hydrolysis: Incubation in a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Incubation in a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Exposure to high temperatures in both solid and solution states.

-

Photodegradation: Exposure to controlled light sources (e.g., UV and visible light).

pH-Dependent Stability

The stability of a compound in solution can be significantly influenced by pH. A pH-stability profile is typically generated by monitoring the degradation of the compound in buffered solutions across a range of pH values over time.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol is a generalized procedure based on common practices for small molecule stability testing.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with an acidic or basic solution (e.g., 0.1 N HCl or 0.1 N NaOH) and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidation: Mix the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature for a specified time.

-

Thermal Stress: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose a solution of the compound to a calibrated light source, while a control sample is protected from light.

-

-

Sample Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

General Protocol for pH-Dependent Stability Analysis

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation: Dissolve this compound in each buffer to a final concentration suitable for analysis.

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect from light.

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect samples from each pH solution.

-

Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.

-

Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH to determine the degradation rate constant (k).

Signaling Pathways and Experimental Workflows

A2A Receptor Signaling Pathway

The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of an agonist like adenosine, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the CREB transcription factor. This compound blocks this pathway by preventing adenosine from binding to the receptor.

Caption: A2A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

References

Methodological & Application

How to dissolve "A2AR-antagonist-1" for cell culture experiments

Application Notes and Protocols: A2AR-antagonist-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a potent and selective antagonist of the Adenosine A2A receptor (A2AR).[1] The A2A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological processes, including immunosuppression within the tumor microenvironment.[2][3][4] When activated by its endogenous ligand, adenosine, the A2AR initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the inhibition of immune cell function.[2] By blocking this interaction, this compound can reverse this immunosuppressive effect, enhancing the activity of T cells and other immune cells against tumor cells. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments.

Compound Information and Properties

A summary of the key properties of this compound is provided below. This data is essential for calculating appropriate concentrations for stock solutions and experimental assays.

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 443103-97-7 | |

| Molecular Formula | C₁₆H₁₂FN₅O | |

| Molecular Weight | 309.30 g/mol | |

| Potency (Ki for A2AR) | 4 nM | |

| Potency (IC₅₀) | 29 nM | |

| Solubility | DMSO: 61 mg/mL (197.21 mM) Water: Insoluble Ethanol: Insoluble | |

| Storage (Powder) | 3 years at -20°C | |

| Storage (Stock Solution) | 1 year at -80°C in solvent 1 month at -20°C in solvent |

Signaling Pathway

The A2A receptor is a Gs-coupled GPCR. Binding of adenosine activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), leading to downstream signaling that typically results in immunosuppression. This compound competitively blocks adenosine from binding to the receptor, thus inhibiting this entire signaling cascade.

References

Application Note: Measuring the Effects of A2AR-antagonist-1 on Cytokine Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular adenosine is a critical signaling nucleoside that accumulates in inflamed or cancerous tissues, playing a significant role in immune suppression.[1][2] It exerts its effects through four G-protein-coupled receptors, with the A2A receptor (A2AR) being a key mediator of these immunosuppressive signals on immune cells like T-cells and macrophages.[3][4] Activation of A2AR by adenosine elevates intracellular cyclic AMP (cAMP), which in turn inhibits the effector functions of immune cells, including the production of pro-inflammatory cytokines.[3]

Blocking this pathway with A2A receptor antagonists can reverse adenosine-mediated immunosuppression, thereby restoring anti-tumor and anti-inflammatory immune responses. This makes A2AR an attractive target for drug development in immuno-oncology and inflammatory diseases.

"A2AR-antagonist-1" is a novel, potent, and selective small molecule inhibitor of the A2A receptor. This document provides a detailed protocol for evaluating the efficacy of this compound in reversing adenosine-induced suppression of cytokine release from human peripheral blood mononuclear cells (PBMCs).

A2AR Signaling and Antagonist Mechanism

The binding of adenosine to A2AR activates a Gs-protein, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP activates Protein Kinase A (PKA), leading to downstream signaling that suppresses T-cell receptor signaling and the production of key cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). This compound competitively binds to the A2A receptor, blocking adenosine binding and preventing this immunosuppressive cascade.

Data Presentation: Effect of this compound on Cytokine Release

The following table summarizes representative data from an in vitro study using human PBMCs. Cells were stimulated with lipopolysaccharide (LPS) in the presence of the A2AR agonist CGS-21680 to induce an immunosuppressed state. The ability of this compound to reverse this suppression was then measured.

| Cytokine | Stimulus | A2AR Agonist (CGS-21680) | This compound (nM) | Cytokine Level (pg/mL) | % Reversal of Suppression |

| TNF-α | None | None | 0 | 15 | N/A |

| LPS | None | 0 | 1250 | N/A | |

| LPS | 1 µM | 0 | 580 | 0% | |

| LPS | 1 µM | 10 | 795 | 32.1% | |

| LPS | 1 µM | 100 | 1050 | 70.1% | |

| LPS | 1 µM | 1000 | 1210 | 94.0% | |

| IFN-γ | None | None | 0 | < 5 | N/A |

| Anti-CD3 | None | 0 | 980 | N/A | |

| Anti-CD3 | 1 µM | 0 | 210 | 0% | |

| Anti-CD3 | 1 µM | 10 | 450 | 31.2% | |

| Anti-CD3 | 1 µM | 100 | 760 | 71.4% | |

| Anti-CD3 | 1 µM | 1000 | 955 | 96.8% | |

| IL-10 | None | None | 0 | 25 | N/A |

| LPS | None | 0 | 350 | N/A | |

| LPS | 1 µM | 0 | 620 | N/A | |

| LPS | 1 µM | 10 | 510 | - | |

| LPS | 1 µM | 100 | 405 | - | |

| LPS | 1 µM | 1000 | 360 | - | |

| IL-12 | None | None | 0 | < 5 | N/A |

| LPS | None | 0 | 450 | N/A | |

| LPS | 1 µM | 0 | 150 | 0% | |

| LPS | 1 µM | 10 | 240 | 30.0% | |

| LPS | 1 µM | 100 | 360 | 70.0% | |

| LPS | 1 µM | 1000 | 440 | 96.7% |

% Reversal of Suppression is calculated as: [(Value with Antagonist - Value with Agonist only) / (Value with Stimulus only - Value with Agonist only)] x 100.

Experimental Protocols

This section provides a detailed methodology for conducting a cytokine release assay to test this compound.

Experimental Workflow Overview

The overall process involves isolating immune cells, treating them with the compound under specific conditions, and quantifying the resulting cytokine production.

Materials and Reagents

-

Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Compounds:

-

This compound (stock solution in DMSO).

-

A2AR Agonist: CGS-21680 (stock solution in DMSO).

-

-

Stimulus:

-

Lipopolysaccharide (LPS) for macrophage/monocyte activation.

-

Anti-CD3 antibody (plate-bound) for T-cell activation.

-

-

Assay Plates: 96-well flat-bottom cell culture plates.

-

Cytokine Quantification: Commercially available ELISA kits for human TNF-α, IFN-γ, IL-10, and IL-12.

-

Other Reagents: DMSO (vehicle control), Phosphate Buffered Saline (PBS), Ficoll-Paque for PBMC isolation.

Protocol for In Vitro Cytokine Release Assay

2.1. PBMC Isolation and Plating

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated cells twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Adjust the cell density to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

-

Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow cells to rest.

2.2. Compound and Stimulus Addition

-

Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Add 25 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.

-

Incubate for 30 minutes at 37°C.

-

Prepare the A2AR agonist (CGS-21680) to a working concentration that yields a final concentration of 1 µM in the well.

-

Add 25 µL of the A2AR agonist or vehicle control to the appropriate wells.

-

Incubate for another 30 minutes at 37°C.

-

Prepare the stimulus (e.g., LPS at a final concentration of 100 ng/mL).

-

Add 50 µL of the stimulus or medium (for unstimulated controls) to the wells.

-

The final volume in each well should be 200 µL.

-

Incubate the plate for 24 to 48 hours (optimize incubation time based on the cytokine of interest) at 37°C, 5% CO₂.

2.3. Supernatant Collection

-

After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

-

Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

Protocol for Cytokine Quantification (Sandwich ELISA)

This protocol is a general guideline; always refer to the specific instructions provided with your commercial ELISA kit.

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of an ELISA plate. Seal the plate and incubate overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

-

Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (serial dilutions of recombinant cytokine) and thawed experimental supernatants to the appropriate wells. Seal and incubate for 2 hours at RT.

-

Detection Antibody: Wash the plate 4 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Seal and incubate for 1-2 hours at RT.

-

Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of Streptavidin-HRP solution to each well. Seal and incubate for 20-30 minutes at RT, protected from light.

-

Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB Substrate Solution to each well. Incubate at RT in the dark for 15-30 minutes.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis

-

Subtract the average OD of the blank wells from all other OD readings.

-

Generate a standard curve by plotting the OD values against the known concentrations of the cytokine standards. A four-parameter logistic (4-PL) curve fit is recommended.

-

Interpolate the cytokine concentrations of the unknown samples from the standard curve.

-

Multiply the interpolated concentration by the sample dilution factor, if any.

-

Calculate the percentage reversal of suppression as described in the data table footnote to quantify the effect of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A2A Adenosine Receptor antagonists to weaken the hypoxia-HIF-1α driven immunosuppression and improve immunotherapies of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for A2AR-antagonist-1 in Adenosine-Dopamine Antagonism Research

Introduction

A2AR-antagonist-1 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor critically involved in regulating neuronal activity.[1][2][3] In neuroscience research, particularly in the study of basal ganglia function and neurodegenerative disorders like Parkinson's disease, the interplay between adenosine and dopamine signaling is of paramount importance. This compound serves as a valuable chemical tool to investigate this intricate relationship.

Mechanism of Action

The primary mechanism of action of this compound involves the competitive blockade of adenosine A2A receptors.[1][2] These receptors are densely expressed in the striatum, a key brain region for motor control and reward processing, where they colocalize with dopamine D2 receptors (D2R) on the same neurons. A2A and D2 receptors can form heterodimers, leading to a functional antagonism where the activation of A2A receptors by endogenous adenosine dampens D2 receptor signaling. This antagonistic interaction is a crucial modulator of neuronal excitability and neurotransmitter release.

By blocking the A2A receptor, this compound effectively "releases the brake" that adenosine imposes on dopamine D2 receptor function. This leads to an enhancement of dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease. The antagonistic action of this compound on A2A receptors can counteract the inhibitory effects of adenosine, thereby restoring a more balanced dopamine signaling.

Applications in Research

This compound is a versatile tool for both in vitro and in vivo studies aimed at elucidating the roles of the A2A receptor in the central nervous system and other tissues. Key research applications include:

-

Investigating Adenosine-Dopamine Interactions: Studying the functional consequences of A2AR blockade on dopamine D2 receptor sensitivity, signaling, and downstream effects.

-

Parkinson's Disease Research: Evaluating the potential of A2AR antagonists to alleviate motor symptoms and as an adjunct therapy to L-DOPA.

-

Neuroprotection Studies: Exploring the role of A2A receptor blockade in protecting neurons from excitotoxicity and ischemic damage.

-

Cancer Immunotherapy Research: Investigating the ability of A2AR antagonists to enhance anti-tumor immunity by blocking adenosine-mediated immunosuppression in the tumor microenvironment.

-

Sleep and Arousal Studies: Examining the influence of A2A receptor antagonism on sleep-wake cycles.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| Ki | Adenosine A2A Receptor | 4 nM | Human | Cell-free binding assay | |

| Ki | Adenosine A1 Receptor | 264 nM | Human | Cell-free binding assay | |

| IC50 | Adenosine A2A Receptor | 29 nM | Human | Cell-based functional assay |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 309.30 g/mol | |

| Molecular Formula | C16H12FN5O | |

| CAS Number | 443103-97-7 | |

| Solubility | Soluble in DMSO (61 mg/mL) | |

| Insoluble in water and ethanol |

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Materials:

-

HEK293 cells stably expressing human A2A receptors

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

-

[3H]-ZM241385 (radioligand)

-

This compound

-

Non-specific binding control (e.g., NECA at a high concentration)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hA2AR cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cells in membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 4°C and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (containing a defined amount of protein)

-

50 µL of [3H]-ZM241385 at a final concentration near its Kd.

-

50 µL of varying concentrations of this compound (for competition curve).

-

For total binding, add 50 µL of buffer instead of the antagonist.

-

For non-specific binding, add 50 µL of a saturating concentration of a non-labeled A2AR ligand (e.g., NECA).

-

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials and add scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: In Vitro cAMP Functional Assay

This protocol measures the ability of this compound to inhibit the A2A receptor-mediated increase in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human A2A receptors

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

A2AR agonist (e.g., NECA)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Plating:

-

Seed HEK293-hA2AR cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add the A2AR agonist (NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the response induced by the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Protocol 3: In Vivo Microdialysis for Striatal Dopamine Measurement

This protocol is for measuring the effect of this compound on extracellular dopamine levels in the striatum of freely moving rodents.

Materials:

-

Adult male rodents (e.g., rats or mice)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannula

-

Surgical tools

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Dopamine standards

-

HPLC system with electrochemical detection

-

Automated fraction collector

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum.

-

Allow the animal to recover from surgery for at least 48 hours.

-

-

Microdialysis Probe Insertion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to establish a stable baseline of extracellular dopamine levels.

-

-

Drug Administration:

-

Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.

-

Quantify the dopamine levels by comparing the peak areas to a standard curve.

-

-

Data Analysis:

-

Express the dopamine levels as a percentage of the baseline values.

-

Analyze the time course of the effect of this compound on striatal dopamine levels.

-

Visualizations

Caption: Signaling pathway of adenosine-dopamine antagonism.

Caption: Workflow for an in vitro radioligand binding assay.

Caption: Logical relationship of this compound action.

References

Troubleshooting & Optimization

Troubleshooting "A2AR-antagonist-1" inconsistent results in vitro

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent in vitro results with "A2AR-antagonist-1," a novel adenosine A2A receptor (A2AR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for A2A receptor antagonists?

A2A receptors (A2AR) are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gs alpha subunit (Gαs).[1] Activation of A2AR by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB).[1][3] A2AR antagonists work by blocking the binding of adenosine to the receptor, thereby preventing this signaling cascade.

Q2: My this compound shows variable potency (IC50) across different experiments. What are the potential causes?

Inconsistent IC50 values can stem from several factors:

-

Cell Passage Number: Using cells with high passage numbers can lead to altered receptor expression or changes in signaling components. It is recommended to use cells within a consistent and low passage range.

-

Reagent Variability: Ensure consistency in the source and lot number of critical reagents, including cell culture media, serum, and the antagonist itself.

-

Assay Conditions: Minor variations in incubation time, temperature, or cell density can significantly impact results. Strict adherence to a standardized protocol is crucial.

-

Endogenous Adenosine: The presence of endogenous adenosine produced by the cells can compete with your antagonist, leading to an apparent decrease in potency.

Q3: I am observing high background or non-specific activity in my functional assay. How can I reduce it?

High background can obscure the specific signal from your antagonist. Consider the following:

-

Optimize Agonist Concentration: Use a concentration of the A2AR agonist (like NECA or CGS21680) that gives a robust but not maximal response (e.g., EC80). This will provide a sufficient window to observe antagonist activity.

-

Include Adenosine Deaminase (ADA): To eliminate the effects of endogenous adenosine, consider adding ADA to your assay buffer to degrade any adenosine produced by the cells.

-

Check for Compound Autofluorescence: If you are using a fluorescence-based readout, ensure that "this compound" itself is not autofluorescent at the wavelengths used for detection.

Q4: "this compound" seems to have low solubility in my aqueous assay buffer. What can I do?

Poor solubility is a common issue with small molecule inhibitors and can lead to inconsistent results.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic small molecules. However, ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid cellular toxicity.

-

Precipitation Upon Dilution: A common problem is the compound precipitating when a concentrated DMSO stock is diluted into an aqueous buffer. To mitigate this, you can try pre-warming the media, using a co-solvent like Pluronic F-68, or testing different media formulations.

-

pH Adjustment: If your antagonist has ionizable groups, adjusting the pH of the buffer may improve its solubility.

Troubleshooting Guides

Problem 1: Low or No Antagonist Activity Observed

If "this compound" is not showing the expected inhibitory effect, follow this step-by-step guide.

Step 1: Verify Agonist Response

-

Action: Before testing the antagonist, confirm that your positive control agonist (e.g., NECA, CGS21680) is effectively stimulating a response (e.g., cAMP production) in your cell system.

-

Rationale: Without a robust agonist response, antagonist activity cannot be accurately measured.

Step 2: Check Cell Health and Receptor Expression

-

Action: Ensure your cells are healthy, not over-confluent, and are within a low passage number range. Verify the expression of the A2A receptor using a validated method like qPCR or Western blot.

-

Rationale: Healthy cells with adequate receptor expression are crucial for a detectable signal window.

Step 3: Assess Antagonist Integrity and Solubility

-

Action: Prepare fresh stock solutions of "this compound". Visually inspect for any precipitation after dilution in the final assay medium. Perform a solubility test by preparing serial dilutions and observing for cloudiness or crystals.

-

Rationale: The compound may degrade over time or precipitate at the tested concentrations, reducing its effective concentration.

Step 4: Rule out Endogenous Adenosine Interference

-

Action: Incorporate adenosine deaminase (ADA) into your assay buffer to degrade any endogenous adenosine.

-

Rationale: Adenosine produced by the cells will compete with the antagonist for binding to the A2A receptor, potentially masking its effect.

Problem 2: High Variability Between Replicate Wells

High variability can make it difficult to obtain reliable and reproducible data.

Step 1: Review Pipetting Technique and Cell Plating

-

Action: Ensure accurate and consistent pipetting, especially for serial dilutions of the antagonist. When plating cells, ensure they are evenly distributed across the wells to avoid differences in cell number.

-

Rationale: Inconsistent volumes or cell numbers will lead to variability in the final readout.

Step 2: Check for Edge Effects

-

Action: Be aware of "edge effects" in microplates, where wells on the periphery behave differently due to temperature or evaporation gradients. If this is suspected, avoid using the outer wells of the plate for critical measurements.

-

Rationale: Non-uniform conditions across the plate can introduce systematic errors.

Step 3: Ensure Proper Mixing

-

Action: After adding reagents to the wells, ensure they are mixed thoroughly but gently, for example, by using an orbital shaker.

-

Rationale: Inadequate mixing can lead to localized concentration differences within a well.

Step 4: Evaluate Compound Stability

-

Action: If the antagonist is unstable in the assay medium over the course of the experiment, this could lead to variable results. Consider reducing the incubation time if possible.

-

Rationale: Degradation of the compound during the assay will lead to a weaker and more variable effect.

Data Presentation

The following table provides example IC50 values for known A2A receptor antagonists. These can be used as a reference for the expected potency range of this class of compounds.

| Antagonist | Human A2AR IC50 (nM) | Selectivity vs A1AR | Reference |

| ZM241385 | 1.4 | >400-fold | |

| SCH58261 | 8.3 | >100-fold | |

| Istradefylline (KW-6002) | ~2.2 | ~70-fold | |

| Preladenant | ~1.0 | >1000-fold | |

| This compound (compound 38) | 29 | Not specified |

Experimental Protocols

Protocol: In Vitro cAMP Assay for A2AR Antagonist Activity

This protocol describes a common method for assessing the potency of an A2AR antagonist using a competitive immunoassay to measure intracellular cAMP levels.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing the human A2A receptor in the recommended growth medium.

-

The day before the assay, harvest the cells and plate them in a 96-well plate at an optimized density (e.g., 10,000 cells/well).

-

Incubate overnight at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

-

Prepare a stock solution of "this compound" in 100% DMSO.

-

Create a serial dilution of the antagonist in assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

-

Carefully remove the culture medium from the cells.

-

Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at room temperature.

-

Prepare a solution of an A2AR agonist (e.g., NECA) at a concentration that elicits ~80% of the maximal response (EC80).

-

Add the agonist solution to all wells except the negative control wells.

-

Incubate for 30 minutes at room temperature.

3. cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE Ultra cAMP assay) following the manufacturer's instructions.

4. Data Analysis:

-

Plot the cAMP response as a function of the log concentration of "this compound".

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

References

Technical Support Center: A2AR-antagonist-1 Dose-Response Curve Optimization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful optimization of "A2AR-antagonist-1" dose-response curves in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as a CPI-444 analog, is a potent and selective antagonist of the Adenosine A2A receptor (A2AR).[1][2] It functions by blocking the binding of adenosine to the A2AR, thereby inhibiting the downstream signaling cascade. The A2A receptor is a Gs protein-coupled receptor (GPCR), and its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] this compound competitively inhibits this process, resulting in a decrease in agonist-induced cAMP production.[1]

Q2: What are the binding affinities of this compound for adenosine receptors?

This compound exhibits high affinity for the A2A receptor and lower affinity for the A1 receptor. This selectivity is crucial for targeted experimental outcomes.

Data Presentation: Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) |

| A2A Receptor (A2AR) | 4 |

| A1 Receptor (A1R) | 264 |

Kᵢ (Inhibition Constant) is a measure of the antagonist's binding affinity. A lower Kᵢ value indicates a higher affinity.

Q3: What is a typical starting concentration range for this compound in a dose-response experiment?

A typical starting concentration range for this compound in a dose-response experiment would span several orders of magnitude around its expected IC50 value. Given its nanomolar affinity, a range from 0.1 nM to 10,000 nM is a reasonable starting point for initial characterization.[1]

Q4: How should I prepare and store this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, it is crucial to ensure that the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dose-response curves.

Issue 1: High background signal in the absence of agonist.

-

Potential Cause: Constitutive activity of the A2A receptor in the expression system, particularly in overexpression systems, can lead to a high basal cAMP level. Another cause could be the presence of endogenous adenosine in the cell culture medium.

-

Troubleshooting Steps:

-

Reduce Cell Density: Titrate the number of cells per well to find an optimal density that provides a sufficient signal window without excessive basal activity.

-

Serum Starvation: Serum can contain nucleosides that may activate the A2A receptor. Serum-starving the cells for a few hours before the assay can help reduce background.

-

Adenosine Deaminase (ADA) Treatment: Pre-treating cells with ADA can degrade any endogenous adenosine, thereby lowering the basal signal.

-

Phosphodiesterase (PDE) Inhibitor Concentration: High concentrations of PDE inhibitors (e.g., IBMX) can sometimes elevate basal cAMP levels. Optimize the PDE inhibitor concentration to the lowest effective level.

-

Issue 2: Poor or no response to the A2AR agonist.

-

Potential Cause: The agonist concentration may be suboptimal, or the cells may have low A2AR expression or be in poor health.

-

Troubleshooting Steps:

-

Optimize Agonist Concentration: Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for antagonist assays. This ensures a robust signal for inhibition.

-

Verify Cell Health and Receptor Expression: Ensure that the cells are healthy and in the logarithmic growth phase. If using a transient expression system, verify the transfection efficiency and receptor expression levels.

-

Check Reagent Quality: Ensure that the agonist and other reagents are not degraded. Prepare fresh solutions if necessary.

-

Issue 3: High variability between replicate wells.

-

Potential Cause: Inconsistent cell plating, improper mixing of reagents, or edge effects in the microplate can lead to high variability.

-

Troubleshooting Steps:

-

Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before plating to ensure a consistent number of cells in each well.

-

Proper Reagent Mixing: Ensure all reagents, including antagonist dilutions, are well-mixed before adding to the wells.

-

Minimize Edge Effects: To avoid evaporation and temperature gradients, consider not using the outer wells of the plate or filling them with a buffer or media.

-

Issue 4: Incomplete dose-response curve (shallow curve or does not reach 100% inhibition).

-

Potential Cause: The antagonist concentration range may be too narrow, or the antagonist may have solubility issues at higher concentrations. Off-target effects at high concentrations can also contribute to a complex curve shape.

-

Troubleshooting Steps:

-

Widen Concentration Range: Extend the antagonist concentration range to ensure that both the top and bottom plateaus of the curve are well-defined.

-

Check Solubility: Visually inspect the wells with the highest antagonist concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or formulation, though this may impact the assay.

-

Consider Assay Artifacts: At very high concentrations, some compounds can interfere with the assay detection method (e.g., fluorescence or luminescence). Run appropriate controls to rule out such artifacts.

-

Experimental Protocols

Key Experiment: In Vitro cAMP Accumulation Assay

This assay is a standard method to determine the potency of an A2AR antagonist by measuring its ability to inhibit agonist-induced cAMP production.

Materials:

-

Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells)

-

This compound

-

A2AR agonist (e.g., NECA or adenosine)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)

-

Adenosine Deaminase (ADA) (optional)

-

Cell culture medium and buffers

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Methodology:

-

Cell Plating: Seed the A2AR-expressing cells into a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor to prevent the degradation of cAMP. If necessary, include ADA to remove endogenous adenosine.

-

Antagonist Pre-incubation: Remove the culture medium from the cells and add the assay buffer. Then, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

-

Agonist Stimulation: Add a fixed concentration of the A2AR agonist (typically at its EC80) to all wells except for the negative control wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for this compound (CPI-444) in cAMP Assays

| Cell Line | Agonist (Concentration) | IC50 (nM) | Reference |

| HEK-293-A2AR | NECA (1.5 nM) | 17.03 | |

| Activated primary human T cells | NECA | 70 |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response by 50%.

Mandatory Visualizations

Caption: A2A Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Minimizing "A2AR-antagonist-1" Toxicity in Primary Cell Cultures

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered with "A2AR-antagonist-1" in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for "this compound" in primary cell cultures?

A1: The optimal concentration of "this compound" is highly dependent on the primary cell type and the specific experimental goals. Based on its high potency (Ki of 4 nM for A2AR), a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1] A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific primary cell culture.

Q2: What is the primary solvent for "this compound" and how can I minimize its toxicity?

A2: "this compound" is highly soluble in DMSO and insoluble in water and ethanol.[1] DMSO can be toxic to primary cells, especially at concentrations above 0.1%.[2] To minimize solvent toxicity:

-

Prepare a high-concentration stock solution of "this compound" in 100% DMSO.

-

Use serial dilutions in your culture medium to achieve the final desired concentration.

-

Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%.

-

Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q3: My primary cells show signs of distress (e.g., morphological changes, detachment, reduced viability) after treatment with "this compound". What are the likely causes?

A3: Several factors could contribute to cellular distress:

-

High Compound Concentration: The concentration of "this compound" may be too high for your specific primary cell type.

-

Solvent Toxicity: The final concentration of DMSO in your culture medium may be toxic to the cells.

-

Off-Target Effects: Although "this compound" is a potent A2AR antagonist, it also has some affinity for the A1 receptor (Ki of 264 nM).[1] At higher concentrations, it may interact with other cellular targets, leading to toxicity.

-

Suboptimal Culture Conditions: Primary cells are sensitive to their environment. Factors like pH shifts, improper CO2 levels, or poor-quality reagents can exacerbate the toxic effects of a compound.[2]

Q4: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect of "this compound"?

A4: It is important to distinguish between these two effects. A cytotoxicity assay, such as the LDH release assay, measures cell death. A proliferation assay, such as a BrdU or EdU incorporation assay, measures the rate of cell division. Running both types of assays in parallel will provide a clearer picture of the compound's effect on your primary cells.

Troubleshooting Guides

Guide 1: High Levels of Cell Death Observed

Observed Issue: A significant decrease in cell viability is observed shortly after adding "this compound" to the primary cell culture.

| Potential Cause | Recommended Action |

| Compound concentration is too high. | Perform a dose-response experiment starting from a low nanomolar range up to the micromolar range to determine the IC50 for toxicity. |

| High DMSO concentration. | Calculate and verify that the final DMSO concentration is below 0.1%. If higher, remake the dilutions from a more concentrated stock. |

| Cell type is highly sensitive. | Reduce the initial treatment concentration and shorten the exposure time. |

| Off-target effects. | Research the expression of A1 receptors in your primary cell type. Consider using a more selective A2AR antagonist as a control if available. |

Guide 2: Inconsistent Results Between Experiments

Observed Issue: The level of toxicity or the effective concentration of "this compound" varies between experimental replicates.

| Potential Cause | Recommended Action |

| Variability in primary cell health. | Standardize your primary cell isolation and culture protocol. Use cells at a consistent passage number and ensure they are in a healthy, logarithmic growth phase before treatment. |

| Inconsistent compound preparation. | Prepare fresh dilutions of "this compound" from a validated stock solution for each experiment. Ensure thorough mixing. |

| Biological variability between donors. | If using primary cells from different donors, be aware of potential biological variability. Pool cells from multiple donors if possible to average out individual differences. |

Data Summary

The following table summarizes the key properties of "this compound" relevant to its use in cell culture.

| Property | Value | Reference |

| Target | Adenosine A2A Receptor (A2AR) | |

| Ki (A2AR) | 4 nM | |

| Ki (A1R) | 264 nM | |

| Solubility | DMSO (61 mg/mL) | |

| Water | Insoluble | |

| Ethanol | Insoluble |

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of "this compound" using the MTT Assay

Objective: To determine the concentration of "this compound" that causes a 50% reduction in the viability (IC50) of primary cells.

Methodology:

-

Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.1%). Include a vehicle control (DMSO only) and an untreated control.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "this compound".

-

Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Assessing Cell Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay